4-chloro-2,3-dihydro-1H-inden-2-ol
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Overview
Description
4-chloro-2,3-dihydro-1H-inden-2-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a chlorine atom and a hydroxyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydro-1H-inden-2-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-chloro-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.
Substitution: Formation of 4-methoxy-2,3-dihydro-1H-inden-2-ol or 4-cyano-2,3-dihydro-1H-inden-2-ol.
Scientific Research Applications
4-chloro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present. The hydroxyl and chlorine groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-2-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-chloro-1H-indene: Lacks the hydroxyl group, affecting its solubility and reactivity in oxidation and reduction reactions.
4-chloro-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
4-chloro-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-inden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIAORBBNXCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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